1-(4-Fluorobenzyl)-5-oxoproline

Description

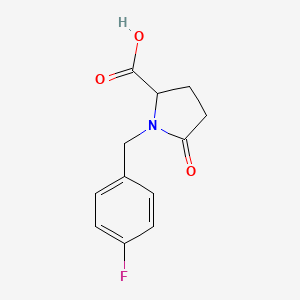

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGUBDIPIWRNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66183-72-0 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-5-oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66183-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodologies for 1 4 Fluorobenzyl 5 Oxoproline and Its Analogues

Established Synthetic Pathways for Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed over the years. nih.govorganic-chemistry.org These methods range from classical cyclization reactions to modern catalytic processes. organic-chemistry.org

5-Oxoproline, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. The synthesis of the 5-oxoproline core typically involves the cyclization of glutamic acid or its derivatives. toxicologia.org.ar One common method involves the thermal dehydration of glutamic acid, which leads to the formation of the lactam ring of 5-oxoproline.

Another pathway for the formation of 5-oxoproline is through the metabolism of glutathione (B108866). The enzyme γ-glutamylcyclotransferase can convert γ-glutamylcysteine, a metabolite in the glutathione pathway, into 5-oxoproline and cysteine. toxicologia.org.arnih.gov While this is a biological pathway, it provides insight into the inherent stability and formation of the 5-oxoproline ring. In a laboratory setting, the synthesis can be achieved by reacting glutamine or 2-pyrrolidone-5-carboxylic acid with Fremy's Salt (potassium nitrosodisulphonate). google.com

| Starting Material | Reagent | Product | Reference |

| Glutamic Acid | Heat | 5-Oxoproline | toxicologia.org.ar |

| Glutamine | Fremy's Salt | 2-hydroxy-5-oxoproline (B15469080) | google.com |

| 2-pyrrolidone-5-carboxylic acid | Fremy's Salt | 2-hydroxy-5-oxoproline | google.com |

The proline backbone, and specifically the 5-oxoproline scaffold, can be derivatized at various positions to create a library of analogues. The nitrogen atom of the lactam is a common site for modification. Other positions on the pyrrolidine ring can also be functionalized. For instance, the synthesis of (2S, 4S)-4-phenylamino-5-oxoproline derivatives has been described, showcasing modifications at the C-4 position. nih.gov Such derivatizations often start from protected forms of 4-hydroxyglutamic acid or through nucleophilic substitution reactions on halogenated precursors. researchgate.net

Multicomponent reactions have also emerged as powerful tools for the synthesis of highly substituted pyrrolidine derivatives. tandfonline.com These reactions, often catalyzed by transition metals or Lewis acids, allow for the rapid assembly of complex molecular architectures from simple starting materials. organic-chemistry.org For example, the [3+2] cycloaddition reaction is a classic method for constructing the five-membered pyrrolidine ring. nih.gov

Derivatization at C-4 Position of the 5-Oxoproline Ring

Functionalization at the C-4 position of the 5-oxoproline ring is a key strategy for creating diverse analogues with potentially new biological activities. This is often achieved through the alkylation of lithium enolates derived from N-protected pyroglutamic esters clockss.org.

Synthesis of 4-Amino-5-oxoproline Amides and Peptides

A significant area of research involves the synthesis of 4-amino-5-oxoproline derivatives, which can be further elaborated into amides and peptides. Studies have shown that (2S, 4S)-4-phenylamino-5-oxoproline derivatives, protected with groups like tosyl (Ts) or tert-butoxycarbonyl (Boc), are valuable intermediates. nih.gov These compounds can be successfully used in peptide synthesis to form amides and larger peptide chains. Despite the steric hindrance from the bulky groups adjacent to the reaction center, these coupling reactions proceed efficiently without causing the lactam ring to open or compromising the stereochemical integrity of the chiral centers, as confirmed by NMR techniques nih.gov.

Recent research has focused on synthesizing novel amides and peptides of 4-amino-5-oxoprolines to explore their therapeutic potential. nih.gov A series of derivatives have been synthesized and evaluated, with one of the most effective compounds identified as (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine. nih.govresearchgate.net This highlights the importance of the specific stereochemistry and the nature of the substituents at both the N-1 and C-4 positions, as well as the coupled amino acid.

Table 1: Examples of Synthesized 4-Amino-5-oxoproline Peptides nih.gov

| Compound Name | Structure | Biological Activity Focus |

| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | A peptide derivative combining the 4-amino-1-(4-fluorophenyl)-5-oxoproline core with phenylalanine. | Antiplatelet and Antithrombotic |

| 4-Amino-5-oxoproline Amides with Morpholine | Amide derivatives formed by coupling the 4-amino-5-oxoproline core with morpholine. | Antiplatelet and Antithrombotic |

| 4-Amino-5-oxoproline Amides with Piperidine | Amide derivatives formed by coupling the 4-amino-5-oxoproline core with piperidine. | Antiplatelet and Antithrombotic |

| 4-Amino-5-oxoproline Peptides with Histidine | Peptide derivatives formed by coupling the 4-amino-5-oxoproline core with histidine. | Antiplatelet and Antithrombotic |

Nucleophilic Substitution Reactions in 4-Substituted 5-Oxoprolines

Nucleophilic substitution is a fundamental strategy for introducing substituents at the C-4 position. A common approach involves the substitution of a halogen, such as bromine, in a precursor like dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate. researchgate.net The choice of nucleophile is critical for the stereochemical outcome. The use of aromatic amines as nucleophiles has been shown to proceed without racemization at the C-2 asymmetric center, leading to enantiomerically pure (2S,4S)-4-arylamino-N-phthaloylglutamates after diastereomer separation. researchgate.net These intermediates can then be converted to the desired (2S,4S)-4-arylamino-5-oxoprolines. researchgate.net

However, when more basic amines are used as nucleophiles, the reaction can be accompanied by racemization, making it more challenging to isolate optically pure products. researchgate.net This highlights a key consideration in the design of synthetic routes for chiral 4-substituted 5-oxoprolines. The development of site-selective C-H amination of N-heteroarenes via nucleophilic substitution of hydrogen (SNH) represents an emerging strategy that could provide new avenues for functionalization. nih.gov

Lactam Ring Stability to Hydrolysis in Substituted Analogues

The stability of the 5-oxoproline (γ-lactam) ring is a crucial factor, particularly for potential applications in biological systems. The γ-lactam is known to be considerably more resistant to hydrolysis than the more strained β-lactam (four-membered) ring found in penicillin antibiotics. nih.govnih.gov However, the stability of the 5-oxoproline ring can be significantly influenced by substituents.

A study on the acid hydrolysis of various 4-amino-substituted pyroglutamic acids revealed that the relative stability of the lactam ring depends on both the structure of the substituent at the C-4 position and the stereochemistry of the compound. researchgate.net

Key findings on lactam ring stability include:

Effect of N-1 Substitution: 4-Amino-1-arylpyroglutamic acids were found to be the most stable in acidic medium among the compounds studied. researchgate.net

Effect of Stereochemistry: The trans isomers of 4-amino-substituted pyroglutamic acids are more stable to acid hydrolysis than the corresponding cis isomers. researchgate.net

This increased stability for the 1-aryl substituted trans-isomers is particularly relevant for compounds like 1-(4-Fluorobenzyl)-5-oxoproline and its C-4 substituted analogues.

Table 2: Relative Stability of 4-Amino-Substituted Pyroglutamic Acids to Acid Hydrolysis researchgate.net

| Compound Class | Stereochemistry | Relative Stability |

| 4-Amino-1-arylpyroglutamic acids | trans | Most Stable |

| 4-Amino-1-arylpyroglutamic acids | cis | Less stable than trans |

| 4-(1-piperidyl)pyroglutamic acid | trans | More stable than cis |

| 4-(1-piperidyl)pyroglutamic acid | cis | Less Stable |

| 4-Phenylaminopyroglutamic acid | trans | More stable than cis |

| 4-Phenylaminopyroglutamic acid | cis | Less Stable |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers advanced tools for constructing and modifying heterocyclic compounds, including derivatives of 5-oxoproline. Palladium catalysis, in particular, has emerged as a powerful method for forming complex molecular architectures.

Palladium-Catalyzed Decarboxylative Approaches for N-Heterocycles

Palladium-catalyzed decarboxylative reactions represent a novel and powerful strategy for the alkylation and arylation of lactams. One notable example is the enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactam substrates to form 3,3-disubstituted pyrrolidinones. nih.gov This method allows for the creation of quaternary carbon stereocenters, which are common motifs in bioactive natural products and pharmaceuticals. nih.gov

The reaction typically employs a palladium catalyst, such as Pd₂(pmdba)₃, in combination with a chiral ligand like (S)-(CF₃)₃-t-BuPHOX. nih.gov An important consideration in this methodology is the nature of the substituent on the lactam nitrogen. The reaction proceeds more efficiently with electron-withdrawing N-protecting groups, as electron-rich N-alkyl lactam derivatives tend to show lower reactivity. nih.gov While this specific methodology focuses on substitution at the C-3 position, it exemplifies the advanced catalytic approaches being developed to generate structural diversity in lactam-containing scaffolds, which could be adapted for analogues of this compound. Other advanced palladium-catalyzed reactions include intramolecular C-H/C-H dehydrogenative coupling to form fused ring systems. nih.gov

Application of Biocatalytic Methods in 5-Oxoproline Derivative Synthesis

The synthesis of 5-oxoproline, also known as pyroglutamic acid, and its derivatives is of significant interest due to their presence in numerous natural products and their utility as building blocks in medicinal chemistry. wikipedia.orgresearchgate.net Biocatalytic methods offer a green and efficient alternative to traditional chemical syntheses, often providing high stereoselectivity and milder reaction conditions. These enzymatic approaches are increasingly being explored for the production of complex chiral molecules, including derivatives of 5-oxoproline. nih.govnih.gov

The core structure of these compounds is a lactam, a cyclic amide, and various biocatalytic strategies have been developed for the synthesis of lactams in general. nih.govnih.govchemistryworld.com These methods can be broadly categorized and adapted for the specific synthesis of 5-oxoproline derivatives.

One prominent biocatalytic route involves the use of transaminases . These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.com For the synthesis of 5-oxoproline derivatives, a suitable keto acid precursor could be aminated and then cyclized to form the desired lactam ring. Engineered transaminases have shown the capability to convert dicarbonyl substrates into aminated products that can subsequently cyclize to form substituted lactams. google.com This approach offers the potential for introducing a variety of substituents onto the pyroglutamate (B8496135) scaffold.

Another enzymatic approach utilizes monoamine oxidases (MAOs) . These enzymes catalyze the oxidative deamination of amines to form imines, which can then be hydrolyzed or further react. mdpi.com In a synthetic context, MAOs can be used in deracemization processes to obtain enantiomerically pure amines, which are crucial starting materials for chiral 5-oxoproline derivatives.

The natural biosynthesis of 5-oxoproline itself provides a blueprint for enzymatic synthesis. In biological systems, 5-oxoproline is formed from L-glutamate or L-glutamine through the action of γ-glutamylcyclotransferase . wikipedia.orgnih.gov This enzyme is part of the γ-glutamyl cycle. The overproduction of γ-glutamylcysteine can lead to its conversion into 5-oxoproline by this enzyme. taylorandfrancis.com This natural pathway highlights the potential of harnessing specific enzymes for the targeted production of 5-oxoproline from readily available amino acid precursors.

Furthermore, chemoenzymatic strategies combine the advantages of both chemical and biocatalytic steps. For instance, an enzymatic resolution can be employed to separate a racemic mixture of a key intermediate, followed by chemical steps to complete the synthesis of the target 5-oxoproline derivative. clockss.org Such an approach was utilized in the synthesis of kainoid amino acid nuclei, where diastereomeric methyl pyroglutamate derivatives served as key intermediates. clockss.org

A preparative scale synthesis of L-homophenylalanine and 2-hydroxy-5-oxoproline has been demonstrated using an α-transaminase from Megasphaera elsdenii. acs.org This process involves the spontaneous cyclization of the deaminated cosubstrate, showcasing a practical application of biocatalysis for producing a 5-oxoproline derivative. acs.org

While direct biocatalytic synthesis of this compound is not extensively documented, the principles from the synthesis of analogous compounds can be applied. A potential biocatalytic route could involve the enzymatic coupling of a 4-fluorobenzyl group to the nitrogen of the 5-oxoproline ring or the synthesis of a precursor molecule containing the 4-fluorobenzyl moiety, which is then converted to the final product using enzymes like transaminases or by mimicking the natural cyclization process.

The following table summarizes the key enzymes and their potential applications in the synthesis of 5-oxoproline derivatives:

| Enzyme Class | Biocatalytic Reaction | Application in 5-Oxoproline Derivative Synthesis |

| Transaminases | Asymmetric amination of keto acids | Synthesis of chiral amino acid precursors that can be cyclized to form substituted 5-oxoprolines. mdpi.comgoogle.com |

| Monoamine Oxidases (MAOs) | Oxidative deamination of amines | Kinetic resolution of racemic amines to provide enantiopure starting materials for chiral derivatives. mdpi.com |

| γ-Glutamylcyclotransferase | Cyclization of γ-glutamyl compounds | Direct enzymatic synthesis of the 5-oxoproline ring from glutamate (B1630785) or glutamine precursors. wikipedia.orgnih.gov |

| Hydrolases/Lipases | Enantioselective hydrolysis of esters or amides | Kinetic resolution of racemic 5-oxoproline esters or other derivatives. researchgate.net |

Structure Activity Relationship Sar and Computational Studies of 1 4 Fluorobenzyl 5 Oxoproline Derivatives

Structural Determinants of Biological Activity

The biological profile of 1-(4-Fluorobenzyl)-5-oxoproline derivatives is intricately linked to the specific arrangement and nature of its constituent chemical moieties. The fluorobenzyl group, the 5-oxoproline (pyroglutamic acid) core, and any additional substituents each play a distinct role in the molecule's interaction with biological targets.

Influence of the Fluorobenzyl Moiety on Reactivity and Biological Target Interaction

The N-benzyl group is a common substituent in bioactive compounds, often enhancing binding affinity and functional activity at various receptors. nih.gov In the case of this compound, the benzyl (B1604629) group itself provides a hydrophobic surface that can engage in van der Waals interactions and pi-stacking with aromatic residues in a protein's binding pocket.

The introduction of a fluorine atom at the 4-position of the benzyl ring has significant implications for the molecule's properties. Fluorine is a highly electronegative atom, and its presence can alter the electronic distribution of the aromatic ring, influencing its reactivity and ability to form specific interactions such as hydrogen bonds or halogen bonds. nih.gov For instance, studies on N-benzyl nitrone derivatives have shown that fluorophenyl and difluorophenyl motifs can lead to high antioxidant activity. nih.gov This suggests that the 4-fluorobenzyl moiety in this compound could influence its reactivity and potential to mitigate oxidative stress. nih.gov

Furthermore, the fluorine atom can block metabolic oxidation at the para-position, a common site for cytochrome P450-mediated hydroxylation. This can lead to improved metabolic stability and a longer biological half-life. The specific placement of the fluorine atom is crucial, as seen in studies of other N-benzyl derivatives where different substitution patterns on the benzyl ring lead to varied biological activities. nih.gov

Role of the 5-Oxo Group in Biological Recognition

The 5-oxoproline (pyroglutamic acid) core is a cyclic lactam derived from glutamic acid. wikipedia.orgresearchgate.net This structural feature imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding. The 5-oxo group itself is a key functional group capable of acting as a hydrogen bond acceptor. researchgate.net

Pyroglutamic acid is a naturally occurring amino acid derivative and is involved in various biological processes, including the glutathione (B108866) cycle. wikipedia.orghmdb.ca Its presence in a synthetic molecule can confer biocompatibility and influence its transport and metabolism. The lactam carbonyl and the carboxylic acid functionality of the pyroglutamic acid scaffold are both potential points of interaction with biological receptors. researchgate.net For instance, in inhibitors of pyroglutamyl-peptidase II, the pyroglutamyl moiety is crucial for binding, and modifications to this core can significantly impact inhibitory activity. researchgate.net The biological recognition of this core suggests that it can serve as a scaffold to correctly orient the other pharmacophoric elements, such as the fluorobenzyl group, for optimal interaction with a target.

Impact of Substituents on the Aromatic Ring and Pyrrolidine (B122466) Core

The modification of both the aromatic ring of the benzyl group and the pyrrolidine core of the 5-oxoproline moiety is a key strategy in optimizing the biological activity of this class of compounds.

Aromatic Ring Substituents: While the parent compound features a 4-fluoro substituent, further modifications to the aromatic ring can fine-tune the electronic and steric properties of the molecule. The introduction of electron-withdrawing groups on an aromatic ring has been shown in studies of L-pyroglutamic acid esters to enhance antifungal activity. nih.gov Conversely, the nature and position of substituents on the N-benzyl ring of other bioactive molecules have been shown to dramatically influence receptor binding and functional activity. nih.gov

Pyrrolidine Core Substituents: The pyrrolidine ring of the 5-oxoproline core is another site for structural modification. The introduction of substituents on this ring can influence the molecule's conformation and provide additional points of interaction with a biological target. For example, studies on pyrrolidine derivatives have shown that substitutions at various positions can lead to a range of biological activities, including antimicrobial and anticancer effects. researchgate.net In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, substitutions on the pyrrolidine ring had a profound impact on their inhibitory activity against caspases.

The following table summarizes the inhibitory activities of some substituted pyrrolidine derivatives, illustrating the impact of substituents on the pyrrolidine core.

| Compound | Pyrrolidine Ring Substituent | Target | Activity (IC50) |

| Derivative A | 4-methoxy | Caspase-3 / Caspase-7 | µM range |

| Derivative B | 4-fluoro | Caspase-3 / Caspase-7 | nM range (100-1000x more potent than A) |

| Derivative C | 4,4-difluoro | Caspase-3 / Caspase-7 | IC50 = 362 nM / 178 nM |

| Derivative D | 4-trifluoromethyl | Caspase-3 / Caspase-7 | µM range |

| Derivative E | 5-methoxymethyl | Caspase-3 / Caspase-7 | Inactive |

| Data adapted from a study on substituted pyrrolidine derivatives of isatin. wikipedia.org |

This data clearly indicates that small changes, such as the substitution of a methoxy (B1213986) group with a fluorine atom, can lead to a significant increase in potency. wikipedia.org This highlights the sensitivity of biological targets to the steric and electronic properties of substituents on the pyrrolidine ring.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for this compound derivatives are not extensively reported in the public domain, the principles of QSAR can be applied to guide the design of more potent and selective analogues.

Development of Predictive QSAR Models

The development of a predictive QSAR model for this class of compounds would involve the generation of a dataset of analogues with varying substituents on the fluorobenzyl and pyrrolidine moieties, along with their corresponding biological activities. A variety of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. The electronegativity of the fluorine atom in the fluorobenzyl group would be a key electronic descriptor.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area. The size of substituents on the pyrrolidine ring would be captured by these descriptors.

Hydrophobic Descriptors: These relate to the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. google.com The predictive power of the resulting QSAR model would then be rigorously validated using internal and external validation techniques. researchgate.net

Identification of Molecular Fragments Influencing Activity

A well-validated QSAR model can be used to identify the key molecular fragments and properties that have the most significant influence on the biological activity of this compound derivatives. For example, the coefficients of the descriptors in the QSAR equation can indicate whether a particular property has a positive or negative impact on activity.

Pharmacophore modeling, a related computational technique, can also be employed to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govdovepress.com A pharmacophore model for this class of compounds would likely include features such as:

A hydrogen bond acceptor (the 5-oxo group).

A hydrophobic aromatic region (the fluorobenzyl ring).

A halogen bond donor (the fluorine atom).

Potentially, additional hydrogen bond donor or acceptor features depending on the substituents on the pyrrolidine ring.

By understanding which molecular fragments and properties are crucial for activity, medicinal chemists can rationally design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools in the rational design of new drugs. For derivatives of this compound, these computational techniques can predict their physicochemical properties, biological activities, and modes of interaction with protein targets, thereby guiding the synthesis of more potent and selective candidates.

Prediction of Biological Activities and Interactions

The potential biological activities of this compound derivatives can be predicted using a variety of computational models. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate variations in the chemical structure of compounds with changes in their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available research, the methodologies are well-established. For a series of related 5-oxopyrrolidine derivatives, studies have demonstrated potential anticancer and antimicrobial activities.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical aspect. These predictions help in assessing the drug-likeness of a compound early in the discovery pipeline. For instance, Lipinski's Rule of Five is a commonly used filter to evaluate the potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 237.23 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | 1.35 (estimated) | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Rotatable Bonds | 4 | Yes (< 10) |

This data is illustrative and based on computational predictions for the parent compound.

Ligand-Receptor Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of this compound derivatives to potential protein targets. The process involves generating a multitude of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. These simulations model the atomic-level movements and interactions, offering a more dynamic picture of the binding event.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -7.8 | Favorable binding affinity |

| Hydrogen Bonds | 2 | Key interactions with active site residues |

| Interacting Residues | Tyr23, Lys45, Phe98 | Specific amino acids involved in binding |

| RMSD (Å) during MD Simulation | 1.2 | Stable binding pose |

This table presents hypothetical data to illustrate the output of a typical molecular docking and dynamics simulation study.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. For this compound, the proline ring can adopt different puckered conformations, typically described as 'endo' and 'exo'. The orientation of the 4-fluorobenzyl and carboxylic acid substituents is also critical.

The stereochemistry at the chiral centers of the molecule significantly influences its interaction with biological targets, which are themselves chiral. The (S) and (R) enantiomers of this compound would be expected to exhibit different biological activities. Conformational analysis, often performed using quantum mechanical calculations or molecular dynamics simulations, can help in understanding the preferred conformations and the energy barriers between them. Studies on substituted prolines have shown that even subtle changes in substitution can have a dramatic impact on the conformational landscape and, consequently, the biological function.

Table 3: Hypothetical Conformational Preferences of this compound Enantiomers

| Enantiomer | Most Stable Proline Pucker | Key Dihedral Angle (Cα-N-Cβ-Cγ) | Predicted Receptor Affinity |

| (S)-enantiomer | Exo | -30° | High |

| (R)-enantiomer | Endo | +25° | Low |

This table provides a hypothetical illustration of how stereochemistry can influence the conformational preferences and predicted activity of the compound.

Analytical Methodologies for Research on 1 4 Fluorobenzyl 5 Oxoproline and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For the analysis of 1-(4-Fluorobenzyl)-5-oxoproline, both high-performance liquid chromatography and gas chromatography can be utilized, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile compounds like this compound. The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. When coupled with an ultraviolet (UV) detector, HPLC provides a robust method for quantification.

A typical HPLC method for a compound like this compound would involve a reversed-phase column, such as a C18 column, which is effective for separating moderately polar compounds. nih.gov The mobile phase would likely consist of a mixture of an aqueous solvent (like water with a modifier such as formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov The quantification relies on creating a calibration curve by running known concentrations of a pure standard of the compound and plotting the detector response (peak area) against concentration. ysu.edu The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area from this curve. ysu.edu

Method validation is crucial to ensure reliability. Key validation parameters include precision, accuracy, recovery, and the lower limit of quantification (LLOQ). For instance, a validated HPLC-UV method for a novel antitumor agent demonstrated excellent precision and accuracy, with intra- and inter-day variations within acceptable limits. nih.gov Similar validation would be essential for methods analyzing this compound.

Table 1: Example HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r) | > 0.999 | 0.9992 pjoes.com |

| Intra-day Precision (RSD%) | < 15% | 2.97% to 7.23% nih.gov |

| Inter-day Precision (RSD%) | < 15% | 2.09% to 7.46% nih.gov |

| Intra-day Accuracy (RE%) | ± 15% | 1.24% to 12.1% nih.gov |

| Inter-day Accuracy (RE%) | ± 15% | 1.84% to 3.20% nih.gov |

| Recovery (%) | 85-115% | 97.1% to 108% nih.gov |

| LLOQ (ng/mL) | Defined | 10 ng/mL nih.gov |

RSD: Relative Standard Deviation; RE: Relative Error. Data adapted from a validated HPLC method for a different compound to illustrate typical performance.

Gas Chromatography (GC) for Specific Analytes

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile and thermally stable compounds. To analyze less volatile compounds like amino acid derivatives, a chemical derivatization step is often required to increase their volatility. jfda-online.com For this compound, derivatization would be necessary to make it suitable for GC analysis. This process converts the analyte into a more volatile form, for instance, by esterification.

When coupled with a mass spectrometer (GC-MS), this technique provides high sensitivity and structural information, making it suitable for identifying specific metabolites in biological samples like urine. cymitquimica.com The sample preparation for GC-MS analysis can be extensive, often involving extraction followed by the derivatization reaction before injection into the instrument. jfda-online.com While highly effective, the requirement for derivatization can make GC-MS workflows more complex and time-consuming compared to LC-based methods for this type of analyte.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an indispensable tool in metabolite analysis. When combined with a chromatographic separation front-end, it becomes one of the most powerful methods for modern bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the premier technique for analyzing compounds like this compound in complex biological fluids. cymitquimica.com The liquid chromatography system separates the metabolites in the sample, which are then ionized and detected by the mass spectrometer. This combination provides excellent sensitivity and selectivity, allowing for both the quantification of known metabolites and the identification of unknown ones. researchgate.netnih.gov

Methods have been developed for the related compound, 5-oxoproline, in plasma and cell culture media with lower limits of quantification (LLOQ) in the low ng/mL range (e.g., 10 ng/mL in media and 50 ng/mL in plasma). nih.gov These methods demonstrate high precision and accuracy, making them suitable for detailed metabolic studies. nih.gov Sample preparation typically involves protein precipitation with an organic solvent, followed by solid-phase extraction to clean up the sample and concentrate the analyte before injection. cymitquimica.com

Table 2: LC-MS/MS Method Performance for a Related Analyte (5-oxoproline)

| Matrix | LLOQ (ng/mL) | Linearity Range (µg/mL) | Precision & Accuracy (%RSD & %RE) |

|---|---|---|---|

| Cell Culture Media | 10 nih.gov | Up to 1 | Generally < 20% nih.gov |

| Rat Plasma | 50 nih.gov | Up to 1 | Generally < 20% nih.gov |

Data adapted from a validated LC-MS/MS method for 5-oxoproline. nih.gov

Untargeted metabolomics aims to capture a comprehensive profile of all measurable small molecules in a biological sample to identify changes related to a specific condition, such as a disease state or response to a compound. technologynetworks.com This hypothesis-free approach is particularly valuable for discovering novel biomarkers and understanding metabolic pathways. technologynetworks.comjfda-online.com

In the context of this compound, an untargeted LC-MS approach would involve analyzing biofluids (e.g., urine, plasma) from a study group and a control group. The workflow typically includes:

Sample Analysis: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) coupled to a UPLC system to generate complex metabolic fingerprints. nih.govnih.gov

Data Processing: Employing specialized software to perform peak detection, alignment, and feature identification across all samples. jfda-online.com

Statistical Analysis: Using multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify features that differ significantly between groups. nih.gov

Metabolite Identification: Identifying the significant features by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to metabolic databases or reference standards. jfda-online.com

This approach could reveal the full spectrum of metabolites derived from this compound and identify endogenous metabolites whose levels are altered by its presence, providing insights into its mechanism of action or potential biomarkers. technologynetworks.comresearchgate.net

In quantitative LC-MS analysis, an internal standard (IS) is a compound added in a known, constant amount to all samples, including calibrators and quality controls. The purpose of the IS is to correct for variability in sample preparation and instrument response. epa.gov An ideal internal standard is structurally similar to the analyte but has a different mass, so it can be distinguished by the mass spectrometer.

A stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H atoms) would be the perfect internal standard for its own quantification. However, in cases where a stable isotope-labeled standard is not available, a structurally analogous compound can be used. Given its unique structure and mass, this compound itself could theoretically serve as an internal standard for the analysis of other, different analytes in an LC-MS assay, provided it is not endogenously present in the samples and does not interfere with the target analytes. The consistent detection of the IS across all runs is a critical quality control check for the stability and accuracy of the analytical batch. tmiclinode.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of this compound in complex biological matrices such as plasma, serum, and cell culture media. nih.govnih.gov This method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the specificity and sensitivity of tandem mass spectrometry. nih.govmdpi.com

The typical workflow involves minimal sample preparation, often limited to protein precipitation followed by centrifugation. nih.gov The separation is commonly achieved on a reversed-phase C18 column. nih.govacs.org For polar analytes like 5-oxoproline and its derivatives, which can be challenging to retain on traditional C18 columns, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pair reagents may be employed. nih.govmerckmillipore.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.goveurl-pesticides.eu This process provides exceptional selectivity and sensitivity, allowing for detection limits in the nanogram to microgram per milliliter range. nih.govnih.gov

A critical consideration in the analysis of 5-oxoproline-containing compounds is the potential for artifactual formation from precursors like glutamine or glutamic acid, which can cyclize to pyroglutamic acid in the ion source of the mass spectrometer. nih.govresearchgate.net Therefore, chromatographic separation of the target analyte from these precursors is paramount for accurate quantification. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) in Metabolomics

To understand the metabolic fate of this compound, untargeted metabolomics studies using UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are employed. nih.govmdpi.com Unlike tandem quadrupole instruments used for quantification, QTOF-MS provides high-resolution, accurate mass data, which enables the determination of the elemental composition of unknown metabolites. mdpi.comfoodb.ca

In a typical metabolomics workflow, biological samples (e.g., urine, plasma, or cell lysates) from a treated group are compared against a control group. nih.gov The UPLC-QTOF-MS system acquires full-scan mass spectra of all detectable ions in the samples. amazonaws.com Multivariate statistical analysis is then used to identify ions that are significantly different between the two groups. nih.gov

The accurate mass measurement (typically with an error of less than 5 ppm) allows for the generation of a putative elemental formula for each potential metabolite. foodb.ca Further structural confirmation is achieved through MS/MS analysis, where the precursor ion is fragmented, and the resulting fragmentation pattern is interpreted to elucidate the metabolite's structure. amazonaws.com Common metabolic pathways for xenobiotics include oxidation (hydroxylation), demethylation, and conjugation with endogenous molecules like glucuronic acid or glutathione (B108866). amazonaws.com

Electrophoretic Separation

Electrophoretic methods offer an alternative and often orthogonal separation mechanism to liquid chromatography. These techniques separate molecules based on their charge-to-size ratio in an electric field, making them particularly well-suited for charged species. chromatographyonline.comwikipedia.org

Capillary Electrophoresis (CE) coupled with Detection Systems (MS or UV)

Capillary Electrophoresis (CE) is a high-efficiency separation technique ideal for analyzing small, charged molecules like this compound, which possesses a carboxylic acid group and is anionic at neutral or basic pH. chromatographyonline.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. chromatographyonline.comwikipedia.org

When coupled with mass spectrometry (CE-MS), the technique provides highly sensitive and selective detection, combining the high-resolution separation of CE with the mass identification capabilities of MS. wikipedia.orgnih.gov This coupling is powerful for analyzing complex biological samples and for identifying metabolites. youtube.com CE-MS has been shown to be advantageous in identifying more acidic and basic peptides compared to some LC-MS methods. nih.gov

For routine quantitative analysis, CE can also be coupled with a UV detector, such as a diode-array detector (DAD). nih.gov While less sensitive and specific than MS, CE-UV is a robust, cost-effective, and simple method. A CE-DAD method has been successfully developed and validated for the simultaneous measurement of paracetamol and 5-oxoproline in serum, demonstrating the technique's suitability for quantifying this core structure in biological fluids. nih.gov

Compound Reference Table

Future Research Directions and Therapeutic Potential of 1 4 Fluorobenzyl 5 Oxoproline Analogues

Exploration of Novel Pharmacological Targets

The 5-oxoproline framework has been investigated for a range of biological activities, and the addition of the 4-fluorobenzyl moiety can modulate this activity and steer it towards new pharmacological targets. Research into analogues of 1-(4-Fluorobenzyl)-5-oxoproline is paving the way for potential treatments in several therapeutic areas.

One of the most promising areas of investigation is in the field of thrombosis . A study focusing on 4-amino-substituted 5-oxoproline amides and peptides has demonstrated significant antiplatelet and antithrombotic activity. nih.govmdpi.com Notably, the derivative (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was identified as a highly effective agent in both arterial and venous thrombosis models. nih.gov These compounds were found to slow down thrombus formation without adversely affecting plasma hemostasis parameters, suggesting a favorable safety profile. nih.govmdpi.com This indicates that the 1-(4-fluorophenyl)-5-oxoproline scaffold could be a crucial component in the development of new antithrombotic drugs.

Beyond thrombosis, the inherent properties of the 5-oxoproline ring and the influence of the fluorobenzyl group suggest potential for exploration in other areas:

Neuroprotection: Analogues of proline have been investigated for their neuroprotective effects. nih.govmdpi.com Given that oxidative stress is a key factor in neurodegenerative diseases, and some peptide analogues have shown the ability to attenuate neuronal death by reducing reactive oxygen species (ROS), it is conceivable that this compound analogues could be designed to cross the blood-brain barrier and exert neuroprotective effects. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of proline-containing peptides is another area of interest. nih.govnih.gov By modulating inflammatory pathways, analogues of this compound could be developed as treatments for inflammatory conditions. Research on related peptide analogues has shown they can ameliorate lipopolysaccharide (LPS)-mediated inflammation in macrophages. nih.gov

The exploration of these and other potential targets will be crucial in unlocking the full therapeutic potential of this class of compounds.

Rational Design of New Therapeutic Agents based on 5-Oxoproline Scaffold

The 5-oxoproline scaffold is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for a variety of biological targets. rsc.org The rational design of new therapeutic agents based on this scaffold involves leveraging its structural features to optimize potency, selectivity, and pharmacokinetic properties.

The development of antithrombotic agents based on 5-oxoproline provides a clear example of rational design. The strategy often involves creating peptide-based inhibitors that can interact with key enzymes in the coagulation cascade, such as thrombin. nih.govresearchgate.net The design of these inhibitors can be guided by in silico structure-based methods to predict binding affinity and orientation within the enzyme's active site. nih.govresearchgate.net The incorporation of D-amino acids and modifications at various positions of the peptide chain are strategies employed to enhance stability against proteolysis and improve inhibitory potency. nih.gov The 1-(4-fluorophenyl)-5-oxoproline moiety can serve as a key anchor or modulating element in such designs.

Future rational design efforts for this compound analogues could focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 5-oxoproline ring, the fluorobenzyl group, and any appended peptide or small molecule fragments will be essential to understand the structural requirements for activity at different targets.

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict how these analogues interact with target proteins, guiding the design of more potent and selective inhibitors.

Multi-target Ligands: The versatility of the 5-oxoproline scaffold could be exploited to design multi-target-directed ligands (MTDLs) that act on multiple pathways involved in a disease, potentially leading to enhanced therapeutic efficacy.

Advances in Synthetic Accessibility and Scalability

The successful translation of a promising compound from the laboratory to the clinic is heavily dependent on the development of efficient and scalable synthetic routes. The synthesis of this compound and its analogues presents both opportunities and challenges.

The core 5-oxoproline (pyroglutamic acid) is readily available and relatively inexpensive. The introduction of the 4-fluorobenzyl group and other substituents, however, requires careful synthetic planning. Key synthetic strategies include:

N-Alkylation: The nitrogen of the pyroglutamic acid lactam can be alkylated with 4-fluorobenzyl halides.

Peptide Coupling: For peptide analogues, standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form amide bonds. mdpi.commdpi.com

Protection/Deprotection Strategies: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group for amino functionalities, is often necessary during the synthesis of more complex analogues. mdpi.com

A significant challenge in the synthesis of fluorinated compounds is the introduction of the fluorine atom. While the starting material 4-fluorobenzylamine (B26447) is commercially available, the de novo synthesis of fluorinated analogues would require specialized fluorination techniques.

For large-scale production, the efficiency of each synthetic step, the cost of reagents, and the ease of purification are critical considerations. Process optimization to improve yields, reduce the number of synthetic steps, and minimize waste will be essential for the economic viability of any therapeutic agent derived from this scaffold.

Development of Advanced Analytical Platforms for Comprehensive Profiling

The comprehensive characterization of this compound and its analogues is crucial for understanding their biological activity, metabolic fate, and for quality control during manufacturing. A suite of advanced analytical techniques is employed for this purpose.

Table 1: Advanced Analytical Techniques for Profiling this compound Analogues

| Analytical Technique | Application | Key Information Provided |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of the parent compound and its metabolites in biological matrices (e.g., plasma, urine). chromatographyonline.com | Molecular weight, fragmentation patterns for structural elucidation, quantification of compound levels. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification and formula determination. chromatographyonline.com | High-resolution mass data to confirm elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of the compound and its analogues. | 1H, 13C, and 19F NMR spectra provide information on the connectivity of atoms and the chemical environment of the fluorine atom. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the active pharmaceutical ingredient (API). | Retention time and peak area for purity determination and concentration measurement. |

| Chiral Chromatography | Separation of enantiomers to ensure stereochemical purity. | Resolution of stereoisomers, which is critical as different enantiomers can have different pharmacological activities. |

The development of robust and validated analytical methods is a prerequisite for preclinical and clinical studies. These methods are essential for determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the drug candidate, which in turn informs its potential efficacy and safety. The use of hyphenated techniques, such as LC-MS/MS, provides high sensitivity and selectivity for detecting and quantifying low levels of the compound and its metabolites in complex biological samples. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)-5-oxoproline, and how are reaction conditions optimized?

- The synthesis often involves multi-step protocols, including alkylation of pyrrolidinone derivatives with 4-fluorobenzyl halides. Key steps include DBU-catalyzed coupling in acetonitrile under reflux (80–90°C) and hydrogenation using Raney Ni in ethanol . Solvent choice (e.g., polar aprotic solvents) and temperature control are critical to minimize side reactions like over-alkylation. Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexanes .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- 1H/13C NMR (500 MHz, CDCl₃) is used to confirm regioselectivity of the fluorobenzyl group and pyrrolidinone ring substitution. Key signals include δ ~4.9–5.1 ppm (N–CH₂–Ar) and δ ~170–175 ppm (C=O) in 13C NMR. HRMS (e.g., m/z 664.3331 [M+H]+) and IR spectroscopy (e.g., ν ~1717 cm⁻¹ for carbonyl) provide complementary validation .

Q. What role does this compound play in metabolomics sample preparation?

- It serves as an internal standard in lipidomic and polar metabolite extractions. During MTBE/water partitioning, it stabilizes polar analytes (e.g., amino acids) by reducing matrix effects. Its hydrophilicity aids in phase separation and recovery quantification .

Advanced Research Questions

Q. How do researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Contradictions may arise from dynamic rotational isomerism in the pyrrolidinone ring or fluorobenzyl group. Strategies include:

- Variable-temperature NMR to assess conformational locking.

- Computational modeling (DFT) to predict dominant conformers.

- X-ray crystallography for absolute configuration determination .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

- Tetramerization of intermediates (e.g., benzimidazole derivatives) is a known issue, driven by resonance-stabilized cationic intermediates. Mitigation involves:

- Lowering reaction temperatures (<50°C) during alkylation.

- Using bulky bases (e.g., DIPEA) to sterically hinder aggregation .

- Purification bottlenecks are addressed via high-performance liquid chromatography (HPLC) with C18 columns and 0.1% TFA in mobile phases .

Q. What mechanistic insights explain its activity in enzyme inhibition assays (e.g., α2-noradrenaline receptor antagonism)?

- The fluorobenzyl group enhances lipophilicity , promoting membrane penetration. The pyrrolidinone carbonyl forms hydrogen bonds with catalytic residues (e.g., Asp113 in α2 receptors), while the fluorine atom modulates electron density for optimal π-π stacking with aromatic receptor pockets .

Q. How does this compound perform in comparative stability studies under physiological conditions?

- Hydrolytic stability : The 5-oxoproline ring is susceptible to hydrolysis at pH >7.5 (t₁/₂ ~12 hrs in PBS). Stability is improved by substituting the lactam nitrogen with methyl groups or using prodrug strategies .

- Photodegradation : The fluorobenzyl moiety shows UV sensitivity (λmax ~250 nm), requiring light-protected storage .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Alkylation | 4-Fluorobenzyl bromide, DBU, CH₃CN, 90°C | 65–70 | 95–98 | |

| Hydrogenation | Raney Ni, H₂, EtOH, 40 psi | 85 | 99 | |

| Purification | Silica gel (EtOAc/hexanes 1:4) | – | 99.5 |

Table 2: Comparative Bioactivity of Analogues

| Compound | α2-Receptor IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, hrs) |

|---|---|---|---|

| This compound | 12 ± 1.5 | 2.3 | 10.5 |

| Non-fluorinated analogue | 45 ± 3.2 | 1.8 | 6.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.